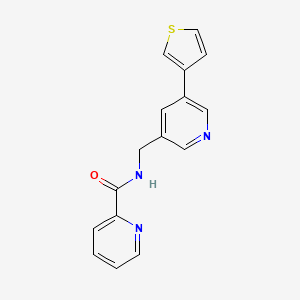

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic molecule that appears to be related to various research areas, including the development of antitumor agents and the study of intermolecular interactions in similar compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as bromo, chlorobenzoyl, and methoxybenzofuran are present in the compounds studied within these papers, suggesting relevance in the context of antitumor activity and molecular interaction analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation and cycloaddition reactions, as seen in the synthesis of hetero annulated carbazoles . The Claisen-Schmidt condensation is a notable method used to form carbon-carbon double bonds, which is a key step in the synthesis of complex organic molecules. The synthesis of similar compounds is typically characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as X-ray diffraction and elemental analysis to confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been investigated using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal lattice . Hirshfeld surface analysis is another technique used to understand the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the molecular structure . These analyses are complemented by DFT calculations to evaluate the energetic contributions of these interactions .

Chemical Reactions Analysis

Compounds with bromo and methoxy groups are often reactive and can participate in various chemical reactions. For instance, the bromo group can be involved in substitution reactions, while the methoxy group can influence the electronic properties of the molecule, affecting its reactivity . The specific reactivity of this compound would likely depend on the presence and position of these functional groups within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and overall stability . The electronic properties determined by functional groups like methoxy can also influence the compound's UV-Vis and fluorescence characteristics, which are important for applications in sensing and imaging .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound was involved in the synthesis of novel structures, demonstrating its utility in creating complex molecules. Specifically, it was used in the synthesis and crystal structure analysis of diflunisal carboxamides, showcasing its role in the formation of new molecular structures (Zhong et al., 2010). Additionally, its involvement in the practical synthesis of an orally active CCR5 antagonist highlights its significance in the development of therapeutic agents (Ikemoto et al., 2005).

Biological Activity and Pharmacophore Mapping

- The compound's relevance is evident in studies related to biological activities and pharmacophore mapping. It played a role in the synthesis of benzofuran-oxadiazole hybrids for antimicrobial activity studies, indicating its potential in creating compounds with antimicrobial properties (Sanjeeva et al., 2021). The consensus-based pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, including the compound , revealed insights into antimicrobial activities and the structural aspects contributing to these properties (Bąk et al., 2020).

Advanced Synthesis Techniques

- Research indicates that the compound is involved in advanced synthesis techniques, such as copper-catalysed intramolecular O-arylation for benzoxazole synthesis. This showcases its application in facilitating complex chemical reactions and contributing to the synthesis of benzoxazoles with potential pharmaceutical relevance (Wu et al., 2014).

Eigenschaften

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrClNO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNLGTGALMCOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-isopropoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2500123.png)

![Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2500124.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)

![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)